![molecular formula C9H8N2O3 B3023292 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole CAS No. 7465-63-6](/img/structure/B3023292.png)
2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole
Overview
Description
The compound “2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole” is a type of organic compound. Organic compounds containing a nitro group attached to a phenyl group are known as nitrophenols . They exist in various isomeric forms .
Synthesis Analysis
The synthesis of similar compounds often involves the use of various nanostructured materials as catalysts for reduction reactions . For instance, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods such as DFT/RB3LYP with the 6-311G (d,p) basis set . The analysis includes the evaluation of the entire electron density and organic reactive sites of the compound .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .Physical And Chemical Properties Analysis
Nitrophenols, which are similar to the compound , are typically light yellow to pale yellow solids . They are expected to be highly soluble in water and have low vapor pressures .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole, focusing on six unique fields:
Pharmaceutical Development
2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the synthesis of novel therapeutic agents. Researchers are exploring its use in creating drugs that can treat bacterial infections, inflammation, and even certain types of cancer .
Organic Synthesis
This compound is valuable in organic synthesis due to its ability to act as a building block for more complex molecules. Its reactivity and stability make it suitable for various chemical reactions, including cycloadditions and rearrangements. This versatility is crucial for developing new synthetic pathways and creating compounds with specific desired properties .
Material Science
In material science, 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole is used to develop advanced materials with unique properties. For instance, it can be incorporated into polymers to enhance their mechanical strength, thermal stability, and resistance to degradation. These materials have applications in industries ranging from aerospace to electronics .
Catalysis
The compound has been studied for its catalytic properties, particularly in facilitating organic reactions. It can serve as a catalyst in various chemical processes, improving reaction rates and yields. This application is significant in industrial chemistry, where efficient catalysis is essential for large-scale production .
Environmental Chemistry
Researchers are investigating the use of 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole in environmental chemistry. Its potential to degrade pollutants and its role in the synthesis of environmentally friendly chemicals are areas of active research. This application is crucial for developing sustainable technologies to address environmental challenges .
Biochemical Research
In biochemical research, this compound is used as a probe to study enzyme mechanisms and interactions. Its ability to bind to specific enzymes makes it a valuable tool for understanding biochemical pathways and developing enzyme inhibitors. This research can lead to the discovery of new therapeutic targets and the development of drugs that modulate enzyme activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQNFLWWBYWJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288155 | |
Record name | 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole | |
CAS RN |
7465-63-6 | |
Record name | MLS000737294 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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